molecular formula C8H9N3O B11783857 7-(Aminomethyl)benzo[d]oxazol-2-amine

7-(Aminomethyl)benzo[d]oxazol-2-amine

Cat. No.: B11783857
M. Wt: 163.18 g/mol
InChI Key: HWZITDGRTHLFHI-UHFFFAOYSA-N
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Description

7-(Aminomethyl)benzo[d]oxazol-2-amine ( 1620016-35-4) is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol . It belongs to the benzoxazole class of heterocyclic compounds, which are bicyclic structures formed by the fusion of a benzene ring and an oxazole ring. Benzoxazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities . While specific biological data for this compound is not extensively published in the available literature, closely related 2-aminobenzoxazole derivatives are recognized as important pharmacophores. Research on analogous structures indicates that 2-aminobenzoxazoles and their N-substituted analogues serve as key building blocks for developing therapeutic agents and have been investigated as enzyme inhibitors, positron emission tomography (PET) probes, and antimicrobial agents . Notably, a structurally similar compound, N-methylbenzo[d]oxazol-2-amine, has demonstrated promising in vivo anthelmintic efficacy, reducing parasitic worm burden by 49% in a study on Trichinella spiralis-infected mice . This suggests potential research applications for benzoxazole-2-amine derivatives in parasitology and the development of novel anti-infectives. The product is intended for research purposes only. Researchers should handle this compound with appropriate safety precautions. For laboratory use only. Not for drug, household, or other uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

7-(aminomethyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H9N3O/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4,9H2,(H2,10,11)

InChI Key

HWZITDGRTHLFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)N)CN

Origin of Product

United States

Characterization and Analytical Methods in Benzoxazole Research

X-ray Crystallography for Molecular Geometry and Conformation

X-ray crystallography is a definitive technique for elucidating the precise three-dimensional structure of crystalline solids at an atomic level. For benzoxazole (B165842) derivatives, this method provides invaluable insights into their molecular geometry, bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. semanticscholar.org The analysis of single-crystal X-ray diffraction data allows researchers to build a detailed model of the molecule's structure.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. For instance, in the study of various biologically active benzoxazole derivatives, single-crystal X-ray diffraction has been successfully used to determine their crystal structures. semanticscholar.org

Key structural parameters obtained from such studies include the planarity of the benzoxazole ring system and the orientation of its substituents. The fused ring system of benzoxazoles is generally planar, and the dihedral angles between this plane and any substituent groups are crucial for understanding intermolecular interactions. scispace.com These interactions, such as hydrogen bonding and van der Waals forces, govern how the molecules pack in the crystal, influencing the material's physical properties. In many benzoxazole structures, intermolecular hydrogen bonds, often involving nitrogen and oxygen atoms, play a significant role in stabilizing the crystal packing. semanticscholar.org

To complement experimental findings, computational methods like Density Functional Theory (DFT) are often employed. Theoretical calculations can predict molecular geometry, which can then be compared with the experimental data obtained from X-ray crystallography to validate both the experimental structure and the theoretical model. semanticscholar.org The calculated bond lengths and angles in several studied benzoxazole compounds have shown a high degree of correlation with the experimental values. semanticscholar.org

Below is a table showcasing typical crystallographic data obtained for benzoxazole-related structures, illustrating the kind of information derived from X-ray analysis.

Parameter(E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile scispace.com4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine Solvate mdpi.com
Formula C17H12N2OC20H17N7
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
a (Å) 11.0508(8)6.4192(13)
b (Å) 12.0159(10)23.082(5)
c (Å) 10.0074(9)12.161(3)
β (˚) 94.761(5)99.75(2)
Volume (ų) 1324.25(19)1775.8(7)

This table presents data for illustrative benzoxazole and related heterocyclic derivatives to demonstrate the outputs of X-ray crystallography analysis.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA)) for Material Characterization

Thermal analysis techniques are essential for characterizing the properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is particularly vital for assessing the thermal stability and decomposition behavior of compounds like 7-(Aminomethyl)benzo[d]oxazol-2-amine. TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). nih.govresearchgate.net

The resulting TGA curve plots mass loss against temperature, providing critical information about the onset of decomposition, the temperatures of maximum mass loss, and the amount of residual mass (char yield) at the end of the analysis. researchgate.netkoreascience.kr This data is crucial for determining the upper temperature limit for the use and storage of the compound and for understanding its degradation mechanism.

In the context of benzoxazole-containing materials, such as polybenzoxazoles, TGA is used to investigate their high thermal stability. For example, studies on polybenzoxazine resins, which can convert to benzoxazole structures upon heating, show high char yields (e.g., 60% at 800 °C), indicating excellent thermal robustness. researchgate.net The analysis can reveal single or multiple decomposition steps, with each step corresponding to the loss of a specific part of the molecular structure. nih.gov For instance, a study on the thermal behavior of Fenbendazole, a benzimidazole (B57391) derivative, identified three distinct stages of decomposition, each linked to the loss of specific molecular fragments. nih.gov

The data from TGA can be complemented by other thermal analysis methods like Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA), which measure heat flow and temperature differences, respectively. nih.gov These techniques can identify thermal events such as melting, glass transitions, and crystallization, providing a more complete picture of the material's thermal properties. nih.gov

The table below provides illustrative data from TGA studies of related heterocyclic compounds, demonstrating how thermal stability is reported.

CompoundDecomposition StepTemperature Range (°C)Mass Loss (%)Key Observations
Fenbendazole nih.gov1st233.31 - 245.1610.91Loss of sulfur atom; endothermic peak at 230.69 °C (melting with decomposition).
2nd245.16 - 345.9210.47Loss of CH3O group.
3rd345.40 - 461.1535.10Loss of C6H5 and CO molecules.
Rafoxanide nih.gov1st185.95 - 350.5551.97Loss of two iodine and two chlorine atoms; endothermic peak at 173.88 °C (melting).
2nd350.55 - 623.8148.53Loss of C19H15NO3.

This table presents data for illustrative heterocyclic compounds to demonstrate the outputs of TGA analysis. The specific thermal behavior of this compound would require direct experimental analysis.

Chemical Transformations and Derivatization Strategies of 7 Aminomethyl Benzo D Oxazol 2 Amine Scaffolds

Functionalization of the Aminomethyl Moiety at Position 7

The primary amine at the 7-position is a highly reactive nucleophilic center, making it a prime target for a variety of chemical transformations. Its aliphatic nature ensures it is more nucleophilic than the aromatic 2-amino group, allowing for selective reactions under controlled conditions.

Alkylation and Acylation Reactions of the Primary Amine

The primary amine of the 7-(aminomethyl) moiety readily undergoes N-alkylation with alkyl halides, a type of nucleophilic aliphatic substitution. wikipedia.org This reaction is often complicated by the potential for multiple alkylations, as the resulting secondary amine is also nucleophilic. wikipedia.org To achieve selective monoalkylation, strategies such as using the amine hydrobromide salt in the presence of a base can be employed. This method relies on the competitive deprotonation of the primary amine hydrobromide, making the primary amine available for reaction while the newly formed, more basic secondary amine remains protonated and unreactive. rsc.orgresearchgate.net

Acylation of the primary amine with reagents like acyl chlorides or anhydrides provides a straightforward method to introduce a wide range of carbonyl-containing functional groups. This reaction typically proceeds under mild conditions to form stable amide derivatives.

Table 1: Examples of Alkylation and Acylation Reactions at the 7-Aminomethyl Position

Reagent Reaction Type Product Name
Methyl Iodide Alkylation 7-((Methylamino)methyl)benzo[d]oxazol-2-amine
Benzyl Bromide Alkylation 7-((Benzylamino)methyl)benzo[d]oxazol-2-amine
Acetyl Chloride Acylation N-((2-Aminobenzo[d]oxazol-7-yl)methyl)acetamide

Formation of Cyclic Amine Derivatives

The 7-(aminomethyl) group serves as a valuable building block for the construction of more complex heterocyclic systems, particularly cyclic amines like piperazine. The synthesis of piperazine-containing compounds is of significant interest in medicinal chemistry. nih.govnih.govgrafiati.com A common strategy involves the reaction of the primary amine with bifunctional electrophiles. For instance, reaction with bis(2-chloroethyl)amine can lead to the formation of a piperazine ring fused to the benzoxazole (B165842) scaffold, creating a polycyclic structure. nih.gov This transformation significantly alters the steric and electronic properties of the parent molecule, opening avenues for exploring new chemical space. neuroquantology.comresearchgate.net

Chemical Modifications at the 2-Amino Position

The 2-amino group of the benzoxazole ring, while less nucleophilic than the aliphatic 7-aminomethyl group due to resonance delocalization, is still a key site for derivatization. Its modification can profoundly influence the electronic properties of the entire heterocyclic system.

N-Substitution Reactions of the 2-Amino Group

Direct N-alkylation or N-arylation of the 2-amino group can be challenging but is achievable under specific conditions. researchgate.net A more prevalent and efficient strategy for modifying this position involves the formation of urea and thiourea derivatives. nih.govmdpi.com These reactions are typically achieved by treating the 7-(aminomethyl)benzo[d]oxazol-2-amine with various isocyanates or isothiocyanates. researchgate.netnih.gov The reaction proceeds via nucleophilic attack of the 2-amino group on the electrophilic carbon of the isocyanate or isothiocyanate. semanticscholar.org This approach allows for the introduction of a diverse range of substituents, significantly expanding the chemical library derived from the core scaffold.

Table 2: Synthesis of Urea and Thiourea Derivatives at the 2-Amino Position

Reagent Derivative Type Product Name
Phenyl Isocyanate Urea 1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)-3-phenylurea
Methyl Isothiocyanate Thiourea 1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)-3-methylthiourea
4-Chlorophenyl Isocyanate Urea 1-(4-Chlorophenyl)-3-(7-(aminomethyl)benzo[d]oxazol-2-yl)urea

Condensation Reactions and Imine Formation

The 2-amino group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. mdpi.comajgreenchem.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond. ajgreenchem.commdpi.com The formation of Schiff bases is a versatile method for introducing a wide array of aryl and alkyl substituents at the 2-position. alayen.edu.iq These reactions are often catalyzed by acids and can be reversible. nih.govresearchgate.netresearchgate.net The resulting imines can serve as intermediates for further transformations or as final products with distinct biological activities. researchgate.netmdpi.commdpi.com

Substitution Pattern Diversification on the Benzo Ring

The benzo portion of the this compound scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the carbocyclic ring. The regiochemical outcome of these substitutions is directed by the existing activating groups: the 2-amino group and the 7-aminomethyl group.

The 2-amino group is a strong activating group and directs incoming electrophiles to the ortho (position 4, as position 3 is part of the oxazole (B20620) ring) and para (position 6) positions. The 7-aminomethyl group is also an activating, ortho- and para-directing group, influencing positions 5 and 6. The combined effect of these two groups suggests that positions 4, 5, and 6 are all activated towards electrophilic attack. The precise location of substitution will depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance also playing a role. Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts reactions. nih.gov Careful control of reaction conditions is necessary to achieve selective substitution and avoid potential side reactions, such as oxidation of the amino groups.

Table 3: Potential Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ 7-(Aminomethyl)-6-nitrobenzo[d]oxazol-2-amine
Bromination Br₂, FeBr₃ 6-Bromo-7-(aminomethyl)benzo[d]oxazol-2-amine

Halogenation and Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Halogenation of the benzoxazole ring is a critical step for subsequent cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. The introduction of a halogen atom, typically bromine or chlorine, at a specific position on the benzene (B151609) ring portion of the scaffold provides a chemical handle for reactions like the Suzuki-Miyaura coupling. For instance, compounds such as 7-bromobenzo[d]oxazol-2-amine are known, indicating that halogenation at the 7-position is a feasible synthetic route .

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. snnu.edu.cnnih.gov While specific studies on the this compound scaffold are not extensively detailed in the available literature, the principles of this reaction are widely applied to similar heterocyclic systems. nih.govasianpubs.orgresearchgate.net The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The presence of unprotected amino groups can sometimes interfere with the catalytic cycle in palladium-catalyzed reactions; however, methods have been developed to conduct these couplings on substrates with free N-H groups, which is relevant for the this compound scaffold. nih.govnih.gov

A general scheme for a Suzuki-Miyaura reaction on a halogenated precursor of the target scaffold would involve the coupling of the 7-halo-benzoxazole derivative with a variety of boronic acids or esters to introduce new aryl or heteroaryl groups at this position.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Related Heterocyclic Cores

Catalyst Ligand Base Solvent Temperature (°C) Reference
Tris(dibenzylideneacetone)dipalladium(0) Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) Potassium phosphate (K3PO4) Toluene 110 asianpubs.orgresearchgate.net
CataCXium A palladacycle Not Applicable Cesium carbonate (Cs2CO3) 2-Methyltetrahydrofuran (2-MeTHF) 80 nih.gov

These conditions illustrate the common parameters that would be optimized for a successful cross-coupling on a 7-halo-(aminomethyl)benzo[d]oxazol-2-amine derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Introduction of Various Functional Groups (Alkyl, Aryl, Heteroaryl)

Beyond cross-coupling reactions, various functional groups can be introduced to the this compound scaffold through several synthetic methodologies. These modifications can be targeted at the 2-amino group, the 7-aminomethyl substituent, or the aromatic ring.

N-Arylation: The synthesis of N-aryl-2-aminobenzoxazoles can be achieved through methods like the Smiles rearrangement or nucleophilic substitution reactions. nih.govclockss.org For example, N-aryl-2-aminobenzoxazoles have been synthesized from benzoxazole-2-thiol and 2-chloro-N-arylacetamides in a potassium hydroxide-dimethylformamide system. clockss.org Another approach involves the reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid. researchgate.net These methods could potentially be adapted to introduce aryl groups on the 2-amino or 7-aminomethyl nitrogens of the target scaffold.

Alkylation: Alkyl groups can be introduced via standard alkylation procedures, for instance, by reacting the amino groups with alkyl halides. The relative nucleophilicity of the 2-amino and the 7-aminomethyl groups would influence the selectivity of such reactions, and protecting group strategies might be necessary for selective functionalization.

Heteroaryl Introduction: Heteroaryl moieties can be introduced via cross-coupling reactions as discussed previously, or through condensation reactions. The synthesis of 2-substituted benzoxazoles, including those with heteroaryl groups, has been reported through various means, such as the condensation of 2-aminophenols with corresponding aldehydes or carboxylic acid derivatives. beilstein-journals.org

The functionalization of the benzoxazole core allows for the exploration of a wide chemical space. The introduction of different functional groups can significantly impact the molecule's physicochemical properties and biological activity.

Table 2: Examples of Functional Groups Introduced to the Benzoxazole Scaffold in Various Studies

Functional Group Type Synthetic Method Position of Introduction Reference
Aryl Suzuki-Miyaura Coupling Aromatic Ring asianpubs.orgresearchgate.net
Aryl Smiles Rearrangement 2-Amino Group nih.govclockss.org
Heteroaryl Suzuki-Miyaura Coupling Aromatic Ring nih.gov

Synthesis of Hybrid Molecules and Conjugates

The structural features of this compound make it an attractive building block for the synthesis of hybrid molecules and conjugates. A molecular hybrid strategy often involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. nih.gov

The primary and secondary amino groups of the this compound scaffold are ideal handles for conjugation. They can be acylated or reacted with other functional groups to link the benzoxazole core to other molecules of interest, such as other heterocyclic systems, peptides, or linkers. For instance, a strategy could involve the reaction of the amino groups with activated carboxylic acids, isocyanates, or sulfonyl chlorides of another molecular entity.

An example of a general strategy for creating hybrid molecules is the nucleophilic aromatic substitution reaction, where an amino group of one molecule displaces a leaving group on another, as demonstrated in the synthesis of hybrid compounds containing benzofuroxan and aminothiazole scaffolds. mdpi.com A similar approach could be envisioned for conjugating the this compound scaffold.

The design and synthesis of such hybrid molecules allow for the development of novel chemical entities with tailored properties, potentially leading to new therapeutic agents or research tools.

In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Despite the growing interest in benzoxazole derivatives for their diverse biological activities, a thorough computational and theoretical examination of the specific compound this compound is not extensively available in publicly accessible scientific literature. Comprehensive searches for dedicated studies on this molecule's protein-ligand interactions, electronic structure, and conformational stability through molecular docking, quantum chemical calculations, and molecular dynamics simulations did not yield specific research findings.

The field of computational chemistry provides powerful tools to predict and analyze the behavior of molecules, offering insights that complement and guide experimental research. Methodologies such as molecular docking are instrumental in predicting how a ligand might bind to a protein's active site, estimating its binding affinity, and identifying key interactions. Quantum chemical methods like Density Functional Theory (DFT) are used to investigate the electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity and stability. Furthermore, molecular dynamics simulations offer a way to observe the movement and conformational changes of a molecule over time, providing a dynamic picture of its stability and interactions.

While numerous studies apply these computational approaches to the broader class of benzoxazole and benzothiazole (B30560) derivatives to explore their potential as therapeutic agents, specific data detailing the binding modes, amino acid interactions, HOMO-LUMO gaps, or conformational analysis for this compound could not be located. The available research tends to focus on other substituted benzoxazole compounds, leaving a knowledge gap regarding the specific computational profile of this compound.

Consequently, a detailed article structured around the specific computational and theoretical approaches for this compound, as requested, cannot be generated at this time due to the absence of specific data in the reviewed scientific literature. Future research may yet explore the computational characteristics of this particular compound, which would then enable a detailed analysis as outlined.

Computational and Theoretical Approaches in Benzoxazole Research

Structure-Activity Relationship (SAR) and Pharmacophore Modeling through In Silico Methods

In silico methods, including Structure-Activity Relationship (SAR) and pharmacophore modeling, have become indispensable tools in the rational design and optimization of benzoxazole-based therapeutic agents. These computational approaches allow for the elucidation of key structural features that govern the biological activity of these compounds, thereby guiding the synthesis of more potent and selective molecules. For derivatives of 7-(Aminomethyl)benzo[d]oxazol-2-amine, these studies focus on understanding how modifications to the benzoxazole (B165842) core and its substituents influence their interaction with biological targets.

Structure-Activity Relationship (SAR) Studies

SAR studies for 2-aminobenzoxazole (B146116) derivatives have revealed critical insights into the structural requirements for various biological activities. Although specific SAR data for this compound is not extensively available in publicly accessible literature, general SAR trends for substitutions on the benzoxazole ring can be extrapolated from studies on related analogs, particularly those investigated as kinase inhibitors.

Research into 2-amino-7-substituted benzoxazole analogs as inhibitors of Ribosomal S6 Kinase 2 (RSK2) and Janus Kinase 2 (JAK2) provides valuable information regarding the influence of substituents at the 7-position. Current time information in Beltrami County, US.nih.gov Molecular modeling and medicinal chemistry efforts in these areas have aimed to enhance potency, selectivity, and physicochemical properties. Current time information in Beltrami County, US.

Substitutions on the Benzoxazole Ring:

The nature and position of substituents on the aromatic ring of the benzoxazole scaffold significantly impact biological activity. While direct data on the 7-(aminomethyl) group is limited, studies on other 7-substituted analogs offer predictive insights. For instance, the introduction of various aryl groups at the 7-position has been explored to probe the binding pocket of target enzymes. nih.gov The electronic and steric properties of these substituents are critical in determining the binding affinity and selectivity.

Position of SubstitutionType of SubstituentGeneral Effect on ActivityReference Compound Example
7Aryl GroupsCan enhance potency and selectivity for kinase targets.2-Amino-aryl-7-aryl-benzoxazoles
5/6Electron-withdrawing groups (e.g., -Cl, -NO2)Often leads to increased biological activity.Not specified
5/6Electron-donating groups (e.g., -CH3, -OCH3)Variable effects depending on the target.Not specified

Modifications of the 2-Amino Group:

The 2-amino group is a key pharmacophoric feature of this class of compounds, often involved in crucial hydrogen bonding interactions with the target protein. Modifications of this group, including the introduction of an aminomethyl substituent at other positions, can modulate the compound's binding mode and affinity. While the specific impact of a 7-(aminomethyl) group is not detailed, the primary amine is generally considered important for anchoring the ligand in the binding site.

ModificationGeneral Effect on Activity
N-alkylationCan alter selectivity and pharmacokinetic properties.
N-arylationMay introduce additional stabilizing interactions (e.g., pi-stacking).
AcylationCan serve as a handle for prodrug strategies or modulate solubility.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. A pharmacophore model for 2-aminobenzoxazole derivatives typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

While a specific pharmacophore model for this compound has not been explicitly detailed in the available literature, general models for related 2-aminobenzoxazole inhibitors can provide a foundational understanding. These models are often generated based on a set of active compounds and their interactions with a known biological target.

A hypothetical pharmacophore model for a 2-aminobenzoxazole derivative might include the following features:

Hydrogen Bond Donor (HBD): The 2-amino group is a critical HBD, forming key interactions with the hinge region of many kinases.

Hydrogen Bond Acceptor (HBA): The nitrogen and oxygen atoms within the oxazole (B20620) ring can act as HBAs.

Aromatic Ring (AR): The fused benzene (B151609) ring provides a scaffold for hydrophobic and pi-stacking interactions within the binding pocket.

Hydrophobic (HY) or Aromatic (AR) Feature: Substituents on the benzoxazole ring, such as an aryl group at the 7-position, can provide additional hydrophobic or aromatic interactions, enhancing binding affinity.

Pharmacophoric FeatureCorresponding Structural Moiety in this compoundPotential Interaction with Target
Hydrogen Bond Donor2-amino group, aminomethyl groupInteraction with backbone or side-chain residues (e.g., hinge region of kinases).
Hydrogen Bond AcceptorOxazole nitrogen and oxygenInteraction with hydrogen bond donor residues in the binding site.
Aromatic RingBenzoxazole corePi-stacking or hydrophobic interactions.
Positive IonizableAminomethyl group (at physiological pH)Potential for ionic interactions with acidic residues.

The development of detailed SAR and pharmacophore models for this compound and its analogs is crucial for the future design of more effective and specific therapeutic agents. These in silico approaches will continue to play a pivotal role in accelerating the discovery and optimization of novel benzoxazole-based drugs.

Mechanistic Investigations of Reactions and Biological Interactions Involving Benzoxazole Amines

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of the benzoxazole (B165842) core, a key feature of 7-(aminomethyl)benzo[d]oxazol-2-amine, is commonly achieved through the condensation and subsequent cyclization of 2-aminophenol (B121084) derivatives with various carbonyl-containing compounds. rsc.orgresearchgate.net These reactions are often facilitated by a range of catalysts that dictate the reaction pathway and efficiency. rsc.org

The most prevalent synthetic route involves the reaction of a 2-aminophenol with an aldehyde. nih.gov The mechanism for this transformation is generally accepted to proceed through a multi-step sequence. nih.govacs.org

Step 1: Imine Formation The reaction initiates with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of an aldehyde. This is often preceded by the activation of the carbonyl group by a catalyst. acs.orgnih.gov This step leads to the formation of a hemiaminal intermediate, which then dehydrates to yield a Schiff base, also known as an imine. The formation of this imine intermediate has been detected by methods such as GCMS. nih.gov

Step 2: Intramolecular Cyclization Following the formation of the imine, an intramolecular nucleophilic attack occurs. The hydroxyl group on the 2-aminophenol ring attacks the electrophilic carbon of the imine. acs.orgnih.gov This cyclization step results in the formation of a dihydrobenzoxazole intermediate. nih.govacs.orgnih.gov

Step 3: Aromatization The final step is the aromatization of the dihydrobenzoxazole intermediate to form the stable benzoxazole ring system. This is typically an oxidation process, which can occur with oxygen from the air, especially at elevated temperatures. acs.orgnih.gov

Another synthetic approach involves the reaction of 2-aminophenols with an electrophilic cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid. The proposed mechanism involves the activation of the cyanating agent by the Lewis acid, followed by nucleophilic attack from the amino group of the 2-aminophenol. A subsequent intramolecular attack by the hydroxyl group on the newly formed electrophilic carbon leads to the cyclized product. nih.gov

Reaction StageKey TransformationIntermediate(s)
Activation Electrophilic activation of the carbonyl or cyano group by a catalyst.Activated aldehyde/cyanating agent complex
Condensation Nucleophilic attack of the amino group followed by dehydration.Hemiaminal, Imine (Schiff Base)
Cyclization Intramolecular nucleophilic attack of the hydroxyl group.Dihydrobenzoxazole derivative
Aromatization Oxidation of the cyclized intermediate.Benzoxazole ring

Catalysts are crucial for enhancing the reaction rate and yield in benzoxazole synthesis. They function primarily by increasing the electrophilicity of the reaction partners. rsc.orgacs.orgnih.gov

Brønsted and Lewis Acids: Brønsted acids, such as those in acidic ionic liquids, protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more susceptible to nucleophilic attack by the amino group. acs.orgnih.gov Similarly, Lewis acids like Boron trifluoride etherate (BF₃·Et₂O) can coordinate to the cyano group of a cyanating agent, activating it for nucleophilic attack. nih.gov

Metal Catalysts: Various metal catalysts, including palladium and nickel complexes, are used to facilitate coupling and cyclization reactions. rsc.org Copper catalysts, for instance, have been employed in oxidative C-H amination reactions to synthesize aminobenzoxazoles. organic-chemistry.org

Nanocatalysts: These materials offer high surface area and reactivity, leading to efficient catalysis. Magnetic solid acid nanocatalysts have been shown to be effective and easily recyclable. rsc.org

The primary intermediates in the aldehyde-based synthesis are the hemiaminal and the subsequent imine (Schiff base). nih.govnih.gov The imine is a key intermediate as it contains the electrophilic carbon center that undergoes the crucial intramolecular cyclization by the phenolic hydroxyl group, leading directly to the heterocyclic ring structure. acs.org

Catalyst TypeExample(s)Role in Reaction Mechanism
Brønsted Acid Brønsted acidic ionic liquid gelProtonates and activates carbonyl group. acs.orgnih.gov
Lewis Acid BF₃·Et₂O, Samarium triflateCoordinates with and activates electrophiles (e.g., cyanating agents, aldehydes). nih.govorganic-chemistry.org
Metal Complex Nickel(II) complexes, Palladium complexesFacilitates intramolecular cyclization and coupling reactions. rsc.org
Nanocatalyst Magnetic solid acid nanocatalystProvides acidic sites for catalysis with high surface area and reusability. rsc.org

Deprotonation Mechanisms in Aqueous Solutions (for analogous aminomethyl systems)

The 7-(aminomethyl) group of the title compound is a primary amine, which can undergo protonation and deprotonation in aqueous solutions. This behavior is analogous to that of other simple amines and amino acids like glycine. researchgate.net The protonation state is dependent on the pH of the solution.

In an aqueous environment, the aminomethyl group exists in equilibrium between its protonated (cationic) form and its deprotonated (neutral) form:

R-CH₂-NH₃⁺ + H₂O ⇌ R-CH₂-NH₂ + H₃O⁺

Proposed Mechanisms of Biological Target Interaction (non-clinical)

Benzoxazole derivatives are known to interact with various biological targets, including enzymes and receptors. The mechanisms of these interactions are based on the principles of molecular recognition, involving specific non-covalent and sometimes covalent bonds.

Benzoxazole amines can act as enzyme inhibitors through several mechanisms, analogous to structurally related benzimidazoles. nih.gov

Competitive Inhibition: The inhibitor molecule, being structurally similar to the enzyme's natural substrate, competes for binding to the active site. The inhibitor binds reversibly to the active site, preventing the substrate from binding and thus inhibiting the enzyme's catalytic activity. The effectiveness of a competitive inhibitor can be overcome by increasing the substrate concentration. youtube.com

Non-competitive Inhibition: In this mechanism, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event causes a conformational change in the enzyme that alters the shape of the active site, reducing or preventing its catalytic function, regardless of whether the substrate is bound. nih.govyoutube.com The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. youtube.com

Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding stabilizes the ES complex and prevents the enzyme from converting the substrate into product. youtube.com

The binding forces driving these interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and amino acid residues in the enzyme's binding pocket. nih.gov

The interaction of benzoxazole amines with cellular receptors, such as G protein-coupled receptors (GPCRs), is a key aspect of their potential biological activity. nih.govmdpi.com The binding mechanism is predicated on the complementary shapes and chemical properties of the ligand (the benzoxazole amine) and the receptor's binding site.

The ligand approaches the binding pocket of the receptor, and a stable ligand-receptor complex is formed through a series of non-covalent interactions. These can include:

Hydrogen Bonds: The amino groups and the nitrogen and oxygen atoms within the benzoxazole ring can act as hydrogen bond donors and acceptors, forming specific connections with amino acid residues like aspartic acid, serine, or asparagine in the receptor.

Hydrophobic Interactions: The aromatic benzoxazole core can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Ionic Interactions: The protonated aminomethyl group (-CH₂-NH₃⁺) can form strong ionic bonds (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate.

Stereochemical Control and Regioselectivity in Chemical Transformations

The precise control of stereochemistry and regioselectivity in chemical transformations is a cornerstone of modern synthetic chemistry, particularly in the construction of complex molecules with potential biological activity. For derivatives of this compound, achieving such control is paramount for elucidating structure-activity relationships and developing enantiomerically pure compounds. This section delves into the mechanistic principles and synthetic strategies that govern the stereochemical and regioselective outcomes of reactions involving this substituted benzoxazole scaffold.

The reactivity of the this compound core is dictated by the electronic properties and steric hindrance of its constituent functional groups. The 2-amino group and the 7-aminomethyl group, both being electron-donating, significantly influence the regioselectivity of electrophilic aromatic substitution reactions. Concurrently, the chirality of molecules, particularly those with a stereocenter at the aminomethyl group, necessitates the use of stereoselective synthetic methods to isolate the desired enantiomer or diastereomer.

The benzoxazole ring system is susceptible to electrophilic attack, and the positions of substitution are directed by the existing substituents. The 2-amino and 7-aminomethyl groups are both activating and ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance and inductive effects. quora.com This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles.

The directing influence of these two groups can be predicted by examining the resonance structures of the carbocation intermediates formed during electrophilic attack. For the 2-amino group, electron donation to the ring stabilizes intermediates where the positive charge is located at the C4 and C6 positions. Similarly, the 7-aminomethyl group directs towards the C5 and, to a lesser extent, the C6 position. The interplay of these directing effects determines the final regiochemical outcome.

In the case of this compound, the positions most activated towards electrophilic substitution are C4 and C6. The relative reactivity of these positions will be influenced by both electronic and steric factors. The C4 position is ortho to the 2-amino group and meta to the 7-aminomethyl group, while the C6 position is para to the 2-amino group and ortho to the 7-aminomethyl group. The outcome of a specific reaction will depend on the nature of the electrophile and the reaction conditions. For instance, in nitration reactions of aniline, a significant amount of the meta-product can be formed due to the protonation of the amino group in the acidic medium, which converts it into a deactivating, meta-directing ammonium group. doubtnut.com A similar effect could be anticipated for the 2-amino and 7-aminomethyl groups under strongly acidic conditions.

The following table summarizes the expected regiochemical outcomes for electrophilic aromatic substitution on the this compound scaffold based on general principles.

Position of SubstitutionInfluence of 2-Amino GroupInfluence of 7-Aminomethyl GroupOverall Predicted Activation
C4Ortho (Activating)MetaHighly Activated
C5MetaOrtho (Activating)Activated
C6Para (Activating)Ortho (Activating)Highly Activated

This table is a predictive guide based on established principles of electrophilic aromatic substitution. Actual outcomes may vary depending on the specific reagents and reaction conditions.

The presence of the aminomethyl group at the C7 position introduces the possibility of a stereocenter, leading to enantiomeric forms of the molecule. The synthesis of enantiomerically pure chiral amines is a significant area of research, with numerous strategies developed to achieve high levels of stereocontrol. nih.govacs.org These methods can be broadly categorized into asymmetric synthesis from prochiral precursors and the resolution of racemic mixtures.

Asymmetric Hydrogenation:

One of the most powerful methods for the enantioselective synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines or enamines. acs.org This approach utilizes chiral transition metal catalysts, typically based on rhodium, iridium, or ruthenium, with chiral phosphine ligands. For the synthesis of a chiral derivative of this compound, a precursor containing a C=N double bond adjacent to the C7 position could be subjected to asymmetric hydrogenation to install the chiral amine functionality with high enantioselectivity.

Chiral Auxiliaries:

Another common strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net For instance, a prochiral ketone precursor to the aminomethyl group could be reacted with a chiral amine to form a chiral imine. Subsequent reduction would proceed diastereoselectively, controlled by the stereocenter of the chiral auxiliary. Removal of the auxiliary would then yield the enantiomerically enriched amine.

The following table provides examples of chiral catalysts and auxiliaries that have been successfully employed in the asymmetric synthesis of chiral amines and could potentially be adapted for the synthesis of chiral derivatives of this compound.

MethodCatalyst/AuxiliarySubstrate TypeTypical Enantiomeric Excess (ee)
Asymmetric Hydrogenation[Rh(COD)2]BF4 / (R,R)-Me-DuPhosEnamides>95%
Asymmetric Hydrogenation[Ir(COD)Cl]2 / (S)-BINAPImines>90%
Chiral Auxiliary(R)-2-Amino-2-phenylethanolα-Keto acids>98% de
Chiral Auxiliary(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Aldehydes/Ketones>95% de

This table presents examples of established methods for asymmetric amine synthesis. The applicability and efficiency of these methods for the specific target compound would require experimental validation.

Advanced Applications of 7 Aminomethyl Benzo D Oxazol 2 Amine Analogues in Academic Research

Utilization as Ligands in Organometallic Chemistry and Catalysis

The nitrogen atoms within the benzoxazole (B165842) ring and the exocyclic amino groups of 7-(aminomethyl)benzo[d]oxazol-2-amine analogues make them excellent candidates for ligands in coordination chemistry. These sites can effectively coordinate with a variety of transition metals to form stable organometallic complexes. The resulting complexes have been investigated for their potential catalytic activities in a range of organic transformations.

The coordination of 2-aminobenzoxazole (B146116) derivatives to transition metals like zinc, copper, cobalt, and nickel has been reported to create complexes with diverse geometries, including tetrahedral and octahedral arrangements. The specific coordination mode often depends on the metal center, the substituents on the benzoxazole core, and the reaction conditions. For instance, zoxazolamine (B29605) (2-amino-5-chlorobenzoxazole) has been shown to coordinate with zinc chloride to form a mononuclear complex where the ligand binds to the zinc center through the benzoxazole ring nitrogen atom. nih.gov

The catalytic utility of such complexes is an area of active investigation. Metal complexes of benzothiazole (B30560), a closely related heterocycle, have demonstrated catalytic activity in reactions such as Suzuki-Miyaura cross-coupling, epoxidation, and amidation. nih.gov This suggests that analogous benzoxazole complexes could exhibit similar catalytic prowess. The aminomethyl group at the 7-position can also participate in chelation, potentially enhancing the stability and modifying the catalytic selectivity of the resulting metal complexes. While specific catalytic applications of complexes derived directly from this compound are still emerging, the foundational research on related benzoxazole and benzothiazole ligands provides a strong indication of their potential in catalysis. nih.govnih.gov

Metal IonLigand TypePotential Catalytic Application
Palladium2-Aminobenzoxazole AnalogueCross-coupling reactions
Copper2-Aminobenzoxazole AnalogueOxidation, Cyclization reactions
Rhodium2-Aminobenzoxazole AnalogueHydroformylation, Hydrogenation
Ruthenium2-Aminobenzoxazole AnalogueMetathesis, Transfer hydrogenation

Building Blocks for Complex Molecular Architectures

The inherent reactivity of the amino and aminomethyl groups, combined with the stable benzoxazole core, makes these analogues valuable starting materials for the synthesis of more intricate molecular structures. Their utility is particularly evident in the construction of fused heterocyclic systems and in their application in multicomponent and cascade reactions.

The 2-amino group of the benzoxazole core is a key functional handle for the construction of fused heterocyclic rings. For instance, 2-aminobenzoxazole derivatives can serve as precursors for the synthesis of oxadiazoles (B1248032) and quinazolines, which are important scaffolds in medicinal chemistry.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved from 2-aminobenzoxazole analogues through multi-step sequences. A common strategy involves the conversion of the 2-amino group into a hydrazide, which can then undergo cyclization with various reagents to form the oxadiazole ring. For example, a 2-aminobenzoxazole can be acylated, converted to the corresponding acyl hydrazide, and subsequently cyclized in the presence of a dehydrating agent like phosphorus oxychloride to yield a 2,5-disubstituted 1,3,4-oxadiazole. nih.govorganic-chemistry.org

Quinazolines: The synthesis of quinazolines from 2-aminobenzoxazole precursors typically involves reactions that construct the second six-membered ring. While direct conversion is less common, derivatives of the benzoxazole, such as those that can be transformed into 2-aminobenzamides, can be utilized. The reaction of 2-aminobenzamides with aldehydes or their equivalents is a well-established method for constructing the quinazolinone core. ghru.edu.afnih.govresearchgate.net This transformation can be catalyzed by various acids or metal catalysts and often proceeds through an initial condensation to form an imine, followed by intramolecular cyclization. ghru.edu.af

Target HeterocycleKey Precursor FunctionalityCommon Reagents/Conditions
Oxadiazole2-AcylhydrazidePhosphorus oxychloride, Thionyl chloride
Quinazoline2-AminobenzamideAldehydes, Ketones, Acid or Metal Catalysis

The multiple reactive sites in this compound analogues make them well-suited for use in multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. The 2-amino group can participate in reactions such as the Biginelli or Hantzsch reactions, while the aminomethyl group can be involved in subsequent transformations.

For example, 2-aminobenzothiazole, a structural analogue, has been successfully employed in MCRs to synthesize complex heterocyclic frameworks. nih.gov By extension, this compound could participate in similar reactions, with the aminomethyl group offering a point for further diversity or intramolecular cyclization.

Cascade reactions , which involve a series of intramolecular transformations initiated by a single event, are also a promising area for the application of these analogues. The strategic placement of the amino and aminomethyl groups can facilitate intramolecular cyclizations or rearrangements following an initial intermolecular reaction. For instance, a reaction involving the 2-amino group could trigger a subsequent cyclization with the aminomethyl group or a derivative thereof, leading to the formation of complex polycyclic systems in a highly efficient manner. While specific examples directly utilizing this compound in cascade reactions are not yet widely reported, the principles of cascade reaction design suggest its significant potential in this area.

Functional Materials Research (e.g., Nanocomposites, Polymers)

The benzoxazole moiety is known for its high thermal stability and desirable optical properties, making it an attractive component for functional materials. Analogues of this compound can be incorporated into polymers or attached to the surface of materials to impart these beneficial properties.

The incorporation of benzoxazole units into polymer backbones can significantly enhance their thermal and mechanical properties. Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. organic-chemistry.org Diamine monomers containing the benzoxazole moiety can be used in polycondensation reactions with dianhydrides or diacyl chlorides to produce polyimides or polyamides with enhanced thermal resistance. researchgate.net The aminomethyl group in this compound provides an additional site for polymerization or cross-linking, allowing for the creation of robust polymer networks.

Furthermore, benzoxazole-containing polymers can be used to create nanocomposites. By dispersing nanofillers such as clay or silica (B1680970) within a polybenzoxazole matrix, materials with improved properties like reduced coefficient of thermal expansion and increased glass transition temperature can be obtained. nih.gov

The amino and aminomethyl groups of this compound analogues provide convenient handles for their covalent attachment to the surfaces of various materials, including silica, nanoparticles, and other polymers. This surface modification can be used to alter the surface properties of the material, such as its hydrophilicity, reactivity, or ability to coordinate metal ions.

Immobilization can be achieved through various chemical reactions, such as the reaction of the amino groups with surface-anchored epoxy, isocyanate, or acyl chloride functionalities. This covalent attachment ensures the stability of the functional coating. For example, amino-functionalized celluloses have been used for the biofunctionalization of material surfaces, demonstrating the utility of amino groups in surface modification. Similarly, imidazole (B134444) derivatives have been grafted onto membrane surfaces to improve their performance in separation processes.

The immobilization of these benzoxazole analogues onto solid supports is also a strategy for creating heterogeneous catalysts. By anchoring a catalytically active metal complex of the benzoxazole ligand to a solid support, the catalyst can be easily separated from the reaction mixture and potentially reused, which is a key principle of green chemistry.

Material TypeFunctionalization StrategyPotential Application
PolymersIncorporation as a monomer in polycondensationHigh-performance thermostable plastics
NanocompositesDispersion of nanofillers in a benzoxazole polymer matrixMaterials with enhanced mechanical and thermal properties
SurfacesCovalent attachment via amino/aminomethyl groupsModified surface properties, Heterogeneous catalysis

Academic Research on Biological Target Modulation by Benzoxazole Amines Excluding Clinical Efficacy

Investigation of Enzyme Inhibitory Activities (In Vitro and Mechanistic Focus)

The benzoxazole (B165842) amine scaffold has been the subject of investigation for its potential to inhibit various enzymes critical to physiological and pathological processes.

Glucosamine-6-phosphate (GlcN-6-P) synthase is an enzyme that plays a crucial role in the hexosamine biosynthesis pathway, which is essential for the production of UDP-N-acetylglucosamine, a vital precursor for the cell wall in bacteria and fungi. nih.govnih.gov Consequently, this enzyme is considered a promising target for the development of novel antimicrobial agents. nih.govtandfonline.comnih.gov

While various heterocyclic compounds have been explored as potential inhibitors, research into the benzoxazole class has primarily been computational. Molecular docking studies have been performed on substituted benzoxazole derivatives to evaluate their potential binding affinity to the active site of GlcN-6-P synthase. researchgate.netresearchgate.net These in silico studies suggest that the benzoxazole scaffold may serve as a template for potential inhibitors. However, specific in vitro enzymatic assays and detailed mechanistic studies confirming the direct inhibitory activity of 7-(Aminomethyl)benzo[d]oxazol-2-amine or closely related benzoxazole amines against Glucosamine 6-Phosphate Synthase are not extensively documented in the reviewed literature.

Recent academic research has identified the 2-aminobenzoxazole (B146116) scaffold as a potent inhibitor of the Sphingosine-1-Phosphate (S1P) transporter Spinster Homolog 2 (Spns2). nih.govnih.govacs.org S1P is a critical signaling lipid that regulates numerous biological processes, and its export from cells is mediated by transporters like Spns2. nih.govresearchgate.net Inhibition of Spns2 is being explored as a therapeutic strategy that acts upstream of S1P receptor engagement. nih.govresearchgate.net

A structure-activity relationship (SAR) study was conducted to develop more potent inhibitors based on an initial lead compound. This research identified the 2-aminobenzoxazole core as a highly effective scaffold. nih.govnih.gov The investigation culminated in the identification of compound SLB1122168 (also referred to as 33p), a potent Spns2 inhibitor featuring a 2-aminobenzoxazole core. nih.govresearchgate.net This compound demonstrated significant inhibitory potency in an in vitro S1P release assay. nih.govresearchgate.net The mechanism of action is the blockade of Spns2-mediated S1P transport. medchemexpress.com

Compound IDScaffoldTargetIn Vitro Activity (IC50)
SLB1122168 (33p)2-AminobenzoxazoleSphingosine-1-Phosphate Transporter Spns294 ± 6 nM
SLF1081851OxadiazoleSphingosine-1-Phosphate Transporter Spns21.93 µM

This table presents in vitro inhibitory activities of representative compounds against the Spns2 transporter. Data sourced from multiple studies. nih.govnih.gov

Administration of the potent benzoxazole amine inhibitor SLB1122168 in animal models resulted in a dose-dependent decrease in circulating lymphocytes, a key pharmacodynamic marker consistent with Spns2 inhibition. nih.govnih.gov These findings underscore the potential of the 2-aminobenzoxazole class as effective modulators of the S1P pathway.

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family, and its dysregulation is implicated in the progression of various cancers. up.ac.zanih.gov Consequently, EGFR-TK inhibitors are a major class of targeted cancer therapeutics. nih.govnih.gov The 4-aminoquinazoline is a well-established scaffold for potent EGFR-TK inhibitors. up.ac.zanih.gov

Research has explored various heterocyclic systems for their potential to inhibit tyrosine kinases. For instance, benzoxazole derivatives have been designed and evaluated as inhibitors of other tyrosine kinases like VEGFR-2. nih.govresearchgate.net Furthermore, structurally similar compounds such as 2-(aminomethyl)benzimidazole derivatives have been specifically designed as potential tyrosine kinase inhibitors. chemrevlett.com Benzothiazole (B30560) derivatives, which are also structurally related, have been investigated for targeting the EGFR family member HER. nih.gov While the broader class of benzoxazoles and related heterocycles has been a subject of interest in the design of kinase inhibitors, specific in vitro studies detailing the inhibitory activity and mechanism of this compound against EGFR-TK are not prominent in the available literature.

The complement system is a key component of the innate immune system, and its alternative pathway (AP) is critical for amplifying immune responses. Factor D is a rate-limiting serine protease in the AP, making it an attractive therapeutic target for diseases driven by excessive complement activation. researchgate.net Research into Factor D inhibitors has led to the discovery of various small molecules, including covalent inhibitors and compounds based on proline and benzylamine scaffolds. researchgate.net However, based on a review of available academic literature, there is no specific research documenting the investigation of this compound or other benzoxazole amine derivatives as inhibitors of Complement System Factor D.

Studies on Receptor Interactions and Ligand Binding

The interaction of benzoxazole amines with G protein-coupled receptors (GPCRs) has been a subject of academic inquiry, particularly concerning neurotransmitter systems.

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that mediate a vast array of physiological functions. nih.govmdpi.com These receptors are important targets for therapeutic agents used in treating various central nervous system disorders. nih.govnih.gov

A class of 2-substituted benzoxazole carboxamides has been identified as potent and functional antagonists of the human 5-HT3 receptor. nih.gov Research in this area led to the development of 2-aminobenzoxazole derivatives that demonstrated nanomolar in vitro activity against this receptor. These findings indicate that the 2-aminobenzoxazole scaffold can effectively interact with the binding site of the 5-HT3 receptor, leading to its functional inhibition. nih.gov While this research establishes the affinity of the general 2-aminobenzoxazole class for a serotonin receptor subtype, specific binding data for the 7-(aminomethyl) derivative is not detailed in the cited study.

Compound ClassTarget ReceptorActivityPotency
2-AminobenzoxazolesHuman 5-HT3AAntagonistNanomolar (nM) range

This table summarizes the reported in vitro activity of the 2-aminobenzoxazole class of compounds at the human 5-HT3A receptor. nih.gov

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Agonism Research

No academic studies were identified that investigated the agonistic activity of this compound on the PPAR-α receptor.

Melatonin Receptor (MT1, MT2) Binding Studies

No published research was found that characterized the binding affinity or functional activity of this compound at the MT1 and MT2 melatonin receptors.

Broad-Spectrum Target Screening and Hit Identification (Academic Context)

There is no available information from academic broad-spectrum screening initiatives that identifies this compound as a hit for any biological target.

In Vitro Studies of Growth Inhibition (e.g., antimicrobial, antiproliferative) for Lead Compound Discovery

No in vitro studies detailing the antimicrobial or antiproliferative growth-inhibitory effects of this compound have been published in the academic literature.

Proteomic Profiling in Target Elucidation Research

No academic research employing proteomic profiling to elucidate the biological targets of this compound could be located.

Patent Landscape and Intellectual Property in Chemical Research on Benzoxazole Amines

Analysis of Patented Synthetic Routes and Methods of Preparation

The synthesis of 7-(aminomethyl)benzo[d]oxazol-2-amine and related benzoxazole (B165842) derivatives is a key focus of patent literature, reflecting the therapeutic potential of this class of compounds. nih.gov Patented synthetic strategies are designed to be efficient, scalable, and produce the target molecules in high purity.

One prevalent patented approach involves the cyclization of a substituted 2-aminophenol (B121084) with a reagent that provides the C2-amino group of the benzoxazole core. google.comgoogleapis.com For instance, reacting a 2-aminophenol derivative with cyanogen (B1215507) bromide or a functional equivalent is a common method to construct the 2-aminobenzoxazole (B146116) scaffold. googleapis.com Subsequent modifications can then be made to introduce the aminomethyl group at the 7-position. This might involve, for example, the reduction of a nitrile or an amide group previously installed on the benzene (B151609) ring of the 2-aminophenol precursor.

Another patented strategy employs a "one-pot" procedure, which is highly desirable for large-scale production due to its efficiency. google.comgoogle.com This can involve the reaction of a 2-aminophenol, an amine, and a tetraalkyl or tetraaryl orthocarbonate compound. google.comgoogle.com This method is advantageous as it uses readily available reagents and operates under mild reaction conditions. google.com The work-up and purification are often straightforward, sometimes requiring only simple recrystallization. google.comgoogle.com

Patents also cover combinatorial synthesis methods, which allow for the rapid generation of a large number of diverse 2-aminobenzoxazole derivatives for screening purposes. google.com These methods often utilize solid-phase synthesis techniques, where one of the reactants is attached to a resin support, facilitating the purification process. googleapis.comgoogle.com The choice of solvents, catalysts, and protecting groups are often critical elements of these patented processes, as they can significantly impact the reaction's success. google.com

Table 1: Patented Synthetic Strategies for Benzoxazole Amines

StrategyKey PrecursorsKey ReactionsPatented Aspects
Cyclization of 2-Aminophenols Substituted 2-aminophenols, cyanogen bromide or equivalents. googleapis.comCyclization to form the benzoxazole ring.Specific reaction conditions, catalysts, and purification methods.
One-Pot Synthesis 2-aminophenols, amines, tetraalkyl/tetraaryl orthocarbonates. google.comgoogle.comCondensation and cyclization in a single step.Use of specific orthocarbonate reagents and mild reaction conditions. google.com
Combinatorial Synthesis Resin-bound 2-aminophenols or other precursors. google.comSolid-phase organic synthesis (SPOS). googleapis.comLinker strategies and methods for high-throughput synthesis.
Post-Cyclization Modification 2-aminobenzoxazoles with a precursor functional group at the 7-position.Functional group interconversion (e.g., reduction of a nitrile).Specific reagents and conditions for the modification.

Overview of Structural Claims for Benzoxazole-2-amine and its Derivatives in Patents

Patents for benzoxazole-2-amine derivatives typically claim a broad genus of compounds, often represented by a Markush structure. This allows the patent holder to protect a vast chemical space around a core scaffold, encompassing not only the specific compounds they have synthesized and tested but also a wide range of structurally related molecules. ijsr.net

The core of these claims is the benzoxazole-2-amine moiety. The patent then defines various substitution points on this core, usually on the benzene ring (positions 4, 5, 6, and 7) and on the 2-amino group. google.com For each of these positions, a list of possible substituents is provided, which can range from simple groups like hydrogen, alkyl, and halogen to more complex moieties such as aryl, heteroaryl, and cycloalkyl groups. google.com

In the case of this compound, the claims would likely define the aminomethyl group with potential for further substitution on the nitrogen atom. For example, the patent might specify that the amino group can be a primary, secondary, or tertiary amine, with the substituents on the nitrogen being alkyl, aryl, or part of a heterocyclic ring. google.com

The breadth of these structural claims is a critical aspect of the patent's strength and commercial value. bailey-walsh.com By claiming a wide range of derivatives, the patent holder can prevent competitors from making minor modifications to the core structure to create new, non-infringing compounds with similar biological activity. bailey-walsh.com

Table 2: Representative Markush Structure Claims for Benzoxazole-2-amine Derivatives

ScaffoldSubstitution PointExamples of Claimed Substituents
Benzoxazole-2-amine 2-amino groupH, alkyl, aryl, acyl
Benzene ring (positions 4, 5, 6, 7)H, halogen, alkyl, alkoxy, nitro, cyano, aminomethyl
Aminomethyl group (at position 7)-CH₂NR¹R², where R¹ and R² can be H, alkyl, or form a ring

Future Perspectives and Emerging Research Directions

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives has traditionally involved methods that can be inefficient or rely on harsh conditions and hazardous materials. mdpi.com The future of synthesizing 7-(Aminomethyl)benzo[d]oxazol-2-amine will prioritize the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. mdpi.comresearchgate.net

Key sustainable approaches that could be developed include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. mdpi.commdpi.com

Use of Greener Solvents: Research is moving towards replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DES). mdpi.comorganic-chemistry.org

Catalyst Innovation: The development and use of reusable, heterogeneous catalysts, such as copper oxide nanoparticles or samarium triflate, can simplify product purification and minimize waste. organic-chemistry.org Metal-free approaches, for instance using imidazolium chloride as a promoter, also offer an economical and eco-friendly alternative. mdpi.comnih.gov

Atom-Economical Reactions: Methodologies that maximize the incorporation of all starting materials into the final product, such as one-pot sequential reactions, are being explored to reduce waste. organic-chemistry.org An example is the electrochemical oxidation/cyclization of glycine derivatives, which produces H₂ as the only byproduct. organic-chemistry.org

These modern synthetic strategies promise a more sustainable and cost-effective production of this compound, facilitating its broader investigation and potential future applications.

Table 1: Comparison of Synthetic Methodologies for Benzoxazole Derivatives

MethodologyDescriptionKey AdvantagesReference
Conventional SynthesisCondensation of 2-aminophenols with carboxylic acids or acid halides, often under strongly acidic conditions.Well-established procedures. mdpi.com
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat the reaction mixture rapidly and uniformly.Reduced reaction times, higher yields, energy efficiency. mdpi.com
Ultrasound-Assisted SynthesisEmploys ultrasonic waves to enhance reaction rates through acoustic cavitation.Energy efficiency, enhanced reaction rates, improved yields. mdpi.commdpi.com
Mechanochemical SynthesisReactions are induced by mechanical force (grinding) rather than solvents and heat.Solvent-free, high efficiency, reduced waste. mdpi.com
Catalysis in Green SolventsReactions performed in environmentally friendly solvents like water or deep eutectic solvents (DES).Reduced environmental impact, improved safety. mdpi.comorganic-chemistry.org

Advanced Computational Modeling for De Novo Design and Optimization

Computational modeling is an indispensable tool in modern drug discovery for predicting molecular interactions and optimizing compound structures. For this compound, these in silico techniques can guide the rational design of new analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Future computational research directions include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. nih.govtandfonline.com These models would help identify the key structural features of the this compound scaffold that are critical for its biological activity, guiding the design of more potent derivatives. nih.gov

Molecular Docking: Docking simulations can predict the binding orientation and affinity of this compound and its designed analogs within the active site of specific biological targets, such as enzymes or receptors. biotech-asia.orgbenthamdirect.com This is crucial for understanding its mechanism of action and for structure-based drug design.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target protein over time. nih.gov This helps to assess the stability of the protein-ligand complex and understand the nuanced interactions that contribute to binding affinity. nih.gov

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be generated based on the essential structural features of active benzoxazole compounds. This model can then be used to screen large virtual libraries of molecules to identify novel compounds with potentially similar biological activity. benthamdirect.com

By employing these computational strategies, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery pipeline.

Exploration of Novel Biological Targets and Mechanistic Insights

While the benzoxazole core is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the specific targets and mechanisms of action for this compound remain to be fully elucidated. mdpi.comconsensus.appresearchgate.net Future research will need to focus on identifying novel biological targets and gaining a deeper understanding of how this compound exerts its effects at a molecular level.

Emerging research avenues in this area include:

Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of biological targets to uncover new therapeutic applications. Benzoxazole derivatives have shown activity against various targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), bacterial DNA gyrase, Cyclooxygenase (COX) enzymes, and Carbonic Anhydrases. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Target Deconvolution: For identified biological activities, advanced techniques such as chemical proteomics and thermal shift assays can be employed to pinpoint the specific protein targets with which this compound interacts directly.

Mechanism of Action Studies: Once a target is validated, detailed biochemical and cellular assays are necessary to unravel the precise mechanism of inhibition or activation. For instance, if the compound shows anticancer activity, studies would focus on its effects on cell cycle progression, apoptosis induction, or specific signaling pathways. mdpi.com

Combating Antimicrobial Resistance: Given the known antibacterial properties of some benzoxazoles, future studies could explore the efficacy of this compound against drug-resistant bacterial strains. mdpi.comnih.gov Mechanistic studies might reveal novel antibacterial targets, which is crucial in the fight against antimicrobial resistance. mdpi.com

Table 2: Potential Biological Targets for Benzoxazole Scaffolds

Target ClassSpecific ExampleTherapeutic AreaReference
KinasesVEGFR-2Oncology nih.govresearchgate.net
Bacterial EnzymesDNA Gyrase, Methionyl-tRNA synthetaseInfectious Diseases benthamdirect.comresearchgate.netnih.gov
Inflammatory EnzymesCyclooxygenase (COX-2)Anti-inflammatory tandfonline.comnih.gov
MetalloenzymesCarbonic Anhydrase II & VIINeuropathic Pain, Glaucoma researchgate.net
TransportersSphingosine-1-phosphate Transporter (Spns2)Immunology, Inflammation nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

Future applications of AI/ML in this context include:

De Novo Molecular Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as high binding affinity for a target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mednexus.org This could rapidly expand the chemical space around the this compound core.

Predictive Modeling: AI/ML algorithms can be trained on large datasets to predict various properties of new chemical entities, including biological activity, toxicity, and physicochemical characteristics, without the need for initial synthesis and testing. nih.govmdpi.com

High-Content Data Analysis: In biological screening, AI can analyze complex datasets from high-content imaging or multi-omics experiments (genomics, proteomics) to identify subtle patterns and uncover novel mechanisms of action or biomarkers of response for the compound.

"Lab in a Loop" Strategy: This approach creates a continuous cycle where AI models make predictions about promising molecules, which are then synthesized and tested in the lab. roche.com The experimental data is then fed back to retrain and improve the AI models, accelerating the optimization cycle. roche.com

By harnessing the power of AI and ML, research on this compound can be significantly streamlined, increasing the probability of translating this promising scaffold into a clinically valuable therapeutic. drughunter.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(Aminomethyl)benzo[d]oxazol-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions using precursors like nitro-substituted benzoxazoles. For example, refluxing with tetrahydrofuran (THF) and hydrochloric acid (HCl) under controlled temperatures (e.g., 30 minutes at room temperature) can yield intermediates, which are then reduced to introduce the aminomethyl group . Optimization includes adjusting solvent ratios (e.g., THF:HCl), reaction time, and purification via vacuum filtration or recrystallization to achieve >80% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the amine and benzoxazole moieties. For instance, 1^1H NMR in DMSO-d6d_6 resolves peaks at δ 7.3–8.8 ppm for aromatic protons and δ 3.8–4.2 ppm for the aminomethyl group . Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3049 cm1^{-1}), while LC-MS validates molecular weight and purity .

Q. How can researchers ensure purity during synthesis, and what are common contaminants?

  • Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates (e.g., Hexane:CH2_2Cl2_2 = 8:2) monitors reaction progress. Recrystallization from ethanol or ethyl acetate removes unreacted precursors or byproducts like halogenated intermediates . High-performance liquid chromatography (HPLC) with C18 columns further isolates impurities, ensuring >95% purity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during structural elucidation?

  • Methodological Answer : Multi-technique cross-validation is critical. For example, if NMR suggests incomplete substitution but IR confirms amine formation, X-ray crystallography or computational modeling (DFT) can resolve ambiguities by comparing experimental and theoretical spectra . Contradictions may arise from tautomerism or solvent effects, requiring controlled experiments (e.g., deuterated solvents) .

Q. What strategies improve yield and selectivity in large-scale synthesis?

  • Methodological Answer : Design of experiments (DoE) with factorial analysis identifies optimal parameters. For instance, varying temperature (reflux vs. room temperature), solvent polarity (THF vs. DMF), and catalyst loadings (e.g., HCl concentration) can enhance yield by 15–20% . Continuous flow reactors may also reduce side reactions by minimizing exposure to harsh conditions .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like adenosine A2A_{2A} receptors. Quantum mechanical calculations (e.g., DFT) assess electronic properties influencing binding affinity. ICReDD’s integrated computational-experimental workflows validate predictions by synthesizing derivatives with modified substituents (e.g., furan or methyl groups) and testing in vitro .

Q. What in vivo models are suitable for evaluating pharmacological activity, and how are results interpreted?

  • Methodological Answer : Rodent models (e.g., carrageenan-induced inflammation) assess anti-inflammatory potential. Analgesic activity is measured via tail-flick tests. Dose-response curves (0.1–100 mg/kg) and statistical analysis (ANOVA) determine efficacy. Contradictory results between models may arise from bioavailability differences, requiring pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) .

Data Contradiction and Theoretical Frameworks

Q. How should researchers address discrepancies between theoretical predictions and experimental bioactivity data?

  • Methodological Answer : Reconcile discrepancies by refining computational models. For example, if a derivative predicted to inhibit a receptor shows no activity, re-evaluate force field parameters or solvation effects in simulations. Experimental validation via site-directed mutagenesis or competitive binding assays can identify overlooked interactions .

Q. What theoretical frameworks guide the design of this compound-based probes?

  • Methodological Answer : Structure-activity relationship (SAR) models prioritize substituents (e.g., electron-withdrawing groups) that enhance target binding. Hammett plots correlate substituent effects with reaction rates or bioactivity. Theoretical frameworks like frontier molecular orbital (FMO) theory predict reactivity patterns, guiding synthetic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.